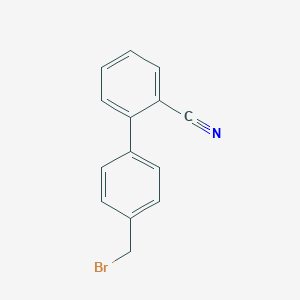
10-Hydroxymenthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxymenthol is a chemical compound that belongs to the class of monoterpenoid alcohols. It is derived from menthol, which is widely used in various industries, such as medicine, food, and cosmetics. 10-Hydroxymenthol has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 10-Hydroxymenthol is not fully understood. However, it is believed to exert its biological effects through various pathways, including the modulation of inflammatory mediators, such as cytokines and prostaglandins, and the inhibition of cancer cell proliferation.
Effets Biochimiques Et Physiologiques
10-Hydroxymenthol has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the activity of enzymes, such as cyclooxygenase-2 and lipoxygenase. Moreover, it has been shown to induce apoptosis in cancer cells and to enhance insulin sensitivity in diabetic patients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 10-Hydroxymenthol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Moreover, it has low toxicity and is relatively easy to handle. However, one of the limitations of using 10-Hydroxymenthol is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 10-Hydroxymenthol. One of the areas of interest is the development of novel synthetic methods for the production of 10-Hydroxymenthol, which may reduce its cost and increase its availability. Moreover, further studies are needed to elucidate the mechanism of action of 10-Hydroxymenthol and to identify its molecular targets. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 10-Hydroxymenthol in the treatment of various diseases.
Conclusion:
In conclusion, 10-Hydroxymenthol is a promising chemical compound that has gained significant attention in scientific research. Its potential applications in various fields, such as pharmacology, make it a valuable tool for researchers. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 10-Hydroxymenthol have been discussed in this paper. Further research on this compound may lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of 10-Hydroxymenthol can be achieved through various methods, including chemical synthesis and biotransformation. Chemical synthesis involves the reaction of menthol with oxidizing agents, such as chromium trioxide or potassium permanganate, to produce 10-Hydroxymenthol. Biotransformation, on the other hand, involves the use of microorganisms, such as fungi and bacteria, to convert menthol into 10-Hydroxymenthol.
Applications De Recherche Scientifique
10-Hydroxymenthol has been widely used in scientific research, particularly in the field of pharmacology. It has been found to exhibit various biological activities, such as anti-inflammatory, analgesic, and antitumor effects. Moreover, it has been shown to possess potential therapeutic benefits in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
140860-15-7 |
|---|---|
Nom du produit |
10-Hydroxymenthol |
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(1R,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-12H,3-6H2,1-2H3/t8-,9+,10-/m1/s1 |
Clé InChI |
SYKFBYLBABZJJQ-KXUCPTDWSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@H](C[C@H]1O)CO |
SMILES |
CC(C)C1CCC(CC1O)CO |
SMILES canonique |
CC(C)C1CCC(CC1O)CO |
Synonymes |
Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



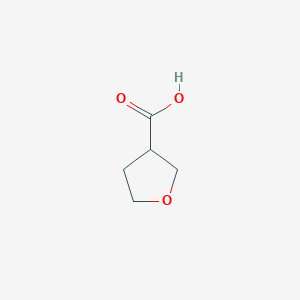
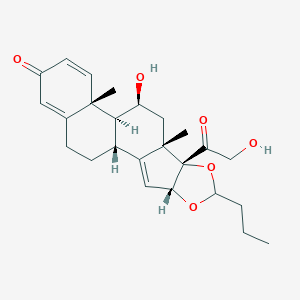
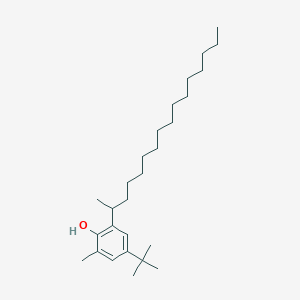
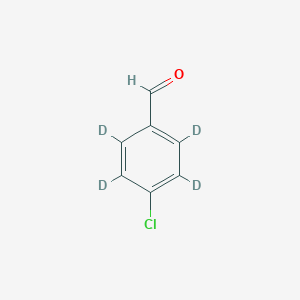
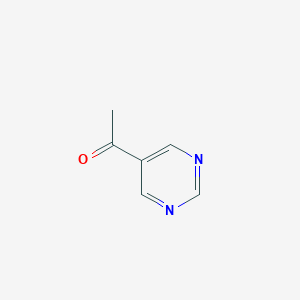
![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)
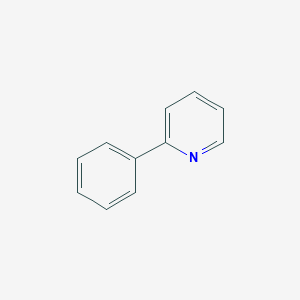
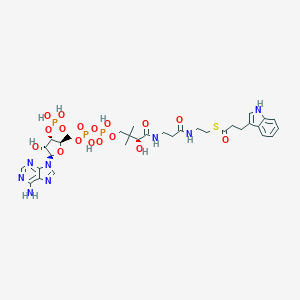
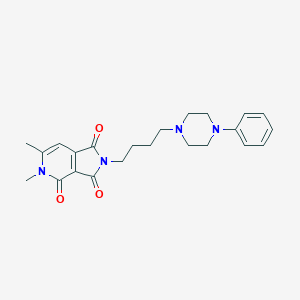
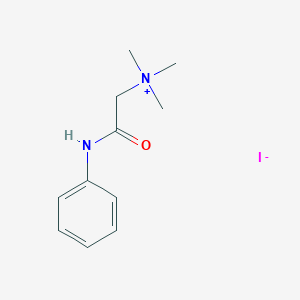
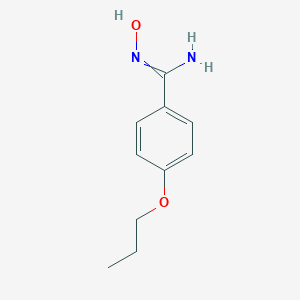
![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)
![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)
